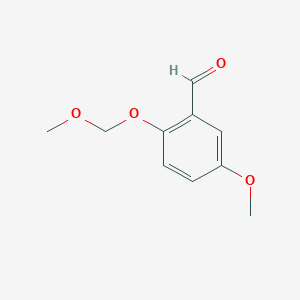

5-Methoxy-2-(methoxymethoxy)benzaldehyde

Description

Significance of Benzaldehyde (B42025) Derivatives in Chemical Research

Benzaldehyde derivatives are a class of organic compounds that serve as fundamental building blocks in numerous chemical processes. wisdomlib.org Their importance stems from the aldehyde group's reactivity, which allows it to participate in a wide range of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions. This versatility makes them essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. wisdomlib.org

Substituted benzaldehydes, which feature additional functional groups on the aromatic ring, are particularly crucial. wisdomlib.org These substituents can modulate the electronic properties and reactivity of the aldehyde group and provide additional sites for chemical modification. For instance, these compounds are pivotal in synthesizing various heterocyclic and poly-functional molecules like chalcones, Schiff bases, oxazolones, and pyrazole (B372694) derivatives. wisdomlib.orgwisdomlib.org In medicinal chemistry, the benzaldehyde scaffold is a key component in the design of new therapeutic agents, with derivatives being investigated for a range of biological activities. nih.govnih.gov The ability to strategically place different functional groups on the benzaldehyde structure allows chemists to fine-tune the properties of the final products. wisdomlib.org

| Benzaldehyde Derivative Class | Synthetic Application | Significance |

|---|---|---|

| Hydroxybenzaldehydes | Precursors for pharmaceuticals, polymers, and natural products. | The hydroxyl group can be further functionalized or used to direct subsequent reactions. |

| Methoxybenzaldehydes | Intermediates in the synthesis of fragrances, dyes, and agrochemicals. cqu.edu.cnresearchgate.net | The methoxy (B1213986) group influences the electronic nature of the ring and can be cleaved to a hydroxyl group if needed. |

| Nitrobenzaldehydes | Used in the synthesis of dyes and pharmaceuticals. | The nitro group is a strong electron-withdrawing group and can be reduced to an amino group for further reactions. |

| Aminobenzaldehydes | Building blocks for Schiff bases and heterocyclic compounds. | The amino group provides a nucleophilic site for various condensation reactions. |

Role of the Methoxymethyl (MOM) Protecting Group in Synthetic Strategies

In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily block, or "protect," a reactive site to prevent it from participating in a reaction intended for another part of the molecule. total-synthesis.com The methoxymethyl (MOM) ether is a functional group widely used as a protecting group for alcohols and phenols. total-synthesis.comwikipedia.org It forms an acetal (B89532) which is stable under a variety of conditions that would otherwise affect a free hydroxyl group. total-synthesis.comorganic-chemistry.org

The MOM group is valued for its ease of introduction and its stability towards nucleophiles, bases, and reducing and oxidizing agents. total-synthesis.comorganic-chemistry.org This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

The introduction of the MOM group typically involves reacting the alcohol or phenol (B47542) with an electrophilic source of the methoxymethyl group, such as chloromethyl methyl ether (MOMCl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternatively, strong bases like sodium hydride (NaH) can be used to first deprotonate the alcohol, followed by the addition of MOMCl. total-synthesis.com The deprotection, or removal, of the MOM group is most commonly achieved under acidic conditions, which cleave the acetal to regenerate the original hydroxyl group. total-synthesis.comwikipedia.orgmasterorganicchemistry.com This specific lability to acid allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other conditions.

| Process | Common Reagents and Conditions | Mechanism Type |

|---|---|---|

| Protection (Alcohol/Phenol to MOM Ether) | 1. Chloromethyl methyl ether (MOMCl) and a hindered base (e.g., DIPEA). wikipedia.org 2. Sodium hydride (NaH) followed by MOMCl. total-synthesis.com 3. Dimethoxymethane and an acid catalyst. total-synthesis.com | Nucleophilic Substitution |

| Deprotection (MOM Ether to Alcohol/Phenol) | 1. Strong acids (e.g., HCl, H₂SO₄) in an aqueous or alcoholic solvent. total-synthesis.commasterorganicchemistry.com 2. Lewis acids (e.g., TMSOTf, BBr₃). wikipedia.orgnih.govthieme-connect.de | Acid-catalyzed Hydrolysis |

Overview of Research Trajectories for 5-Methoxy-2-(methoxymethoxy)benzaldehyde

The compound 5-Methoxy-2-(methoxymethoxy)benzaldehyde is a substituted aromatic aldehyde whose structure suggests its primary role is as a versatile intermediate in multi-step organic synthesis. Its research trajectory is defined by its utility as a building block for constructing more complex molecular architectures. The molecule itself is not typically the final target but rather a key component that facilitates the synthesis of other compounds.

The synthesis of this compound would logically start from 2-hydroxy-5-methoxybenzaldehyde (B1199172) (also known as 5-methoxysalicylaldehyde). wikipedia.org The phenolic hydroxyl group at the 2-position is protected as a MOM ether to yield the target compound. This protection step is crucial as it masks the acidic and nucleophilic nature of the phenol, allowing for selective reactions to be carried out at the aldehyde functional group.

Once the hydroxyl group is protected, the aldehyde at the 1-position can undergo a variety of transformations, such as:

Condensation reactions to form alkenes (e.g., Wittig reaction) or to build heterocyclic rings.

Oxidation to a carboxylic acid.

Reduction to a benzyl (B1604629) alcohol.

Nucleophilic addition of organometallic reagents to form secondary alcohols.

After these transformations are complete, the MOM group can be selectively removed under acidic conditions to reveal the free hydroxyl group. nih.gov This unmasking step can be the final step in a synthesis or can precede further functionalization of the newly liberated phenol. Therefore, the research applications of 5-Methoxy-2-(methoxymethoxy)benzaldehyde are intrinsically linked to the synthesis of complex substituted aromatic compounds, which are of interest in fields such as medicinal chemistry and materials science. researchgate.netresearchgate.netacs.org The availability of this compound from chemical suppliers indicates its utility as a readily accessible starting material for such synthetic endeavors. cymitquimica.com

Properties

IUPAC Name |

5-methoxy-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMHWPOBGUNBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465755 | |

| Record name | 5-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-20-9 | |

| Record name | 5-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Methoxy 2 Methoxymethoxy Benzaldehyde

Precursor Synthesis Strategies

Another approach involves the reaction of a magnesium salt of 4-methoxyphenol (B1676288) with formaldehyde (B43269) or its equivalent, paraformaldehyde. google.com After the initial reaction, an acidic quench is required to yield the desired 2-hydroxy-5-methoxybenzaldehyde (B1199172). google.com

The conversion of 2-hydroxy-5-methoxybenzaldehyde to 5-Methoxy-2-(methoxymethoxy)benzaldehyde involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a type of Williamson ether synthesis where the phenoxide, formed by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile. This phenoxide then attacks a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), to form the MOM ether.

The selection of a base is crucial to ensure efficient deprotonation without causing unwanted side reactions. Non-nucleophilic bases are often preferred. This transformation is a standard protecting group strategy in multi-step organic synthesis to prevent the reactive phenolic hydroxyl group from interfering with subsequent chemical steps.

Targeted Synthetic Pathways for 5-Methoxy-2-(methoxymethoxy)benzaldehyde

The targeted synthesis of 5-Methoxy-2-(methoxymethoxy)benzaldehyde is a multi-step process that combines the precursor synthesis with the final protection step. Optimization of this pathway is key to achieving high yields and purity.

A representative multi-step synthesis begins with the commercially available compound 4-methoxyphenol. chemicalbook.com

Formylation: The first step is the Reimer-Tiemann formylation of 4-methoxyphenol. The phenol (B47542) is dissolved in a sodium hydroxide (B78521) solution, and chloroform (B151607) is added to generate the dichlorocarbene (B158193) intermediate, which then reacts with the phenol to introduce the aldehyde group, primarily at the ortho position to the hydroxyl group. chemicalbook.com After the reaction, a work-up and steam distillation can be used to isolate the crude 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.com

Methoxymethylation (MOM Protection): The crude or purified 2-hydroxy-5-methoxybenzaldehyde is then subjected to methoxymethylation. The aldehyde is typically dissolved in a suitable solvent, such as acetone (B3395972), in the presence of a base like anhydrous potassium carbonate. chemicalbook.com Methoxymethyl chloride is then added to the mixture. The reaction is heated, often to reflux, to drive the formation of the MOM ether. chemicalbook.com Upon completion, the final product, 5-Methoxy-2-(methoxymethoxy)benzaldehyde, is isolated through work-up procedures.

This sequence provides a reliable route from a simple starting material to the desired complex aldehyde.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters for the second step, the ether formation, have been studied in analogous alkylation reactions. chemicalbook.comgoogle.com

Base and Solvent: The use of potassium carbonate as the base in a solvent like acetone is a common and effective system for this type of alkylation. chemicalbook.comgoogle.com The reaction can be carried out at temperatures ranging from room temperature up to 100°C. google.com

Molar Ratios: The stoichiometry of the reactants is important. Using a slight excess of both the base and the alkylating agent (in this case, methoxymethyl chloride) relative to the 2-hydroxy-5-methoxybenzaldehyde can help drive the reaction to completion. Molar ratios of 1 to 1.5 moles of both potassium carbonate and the alkylating agent per mole of the starting aldehyde have been shown to be effective in similar reactions. google.com

Catalysts: For the initial Reimer-Tiemann reaction, phase transfer catalysts such as polyethylene (B3416737) glycol (PEG 10000) have been investigated to improve yield and reaction efficiency. cqu.edu.cn

The table below summarizes typical reaction parameters for the analogous methylation of 2-hydroxy-5-methoxybenzaldehyde, which can serve as a starting point for optimizing the methoxymethylation process.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-hydroxy-5-methoxybenzaldehyde | chemicalbook.com |

| Base | Anhydrous potassium carbonate | chemicalbook.comgoogle.com |

| Solvent | Acetone | chemicalbook.comgoogle.com |

| Reactant Ratio (Base:Aldehyde) | 1:1 to 1.5:1 | google.com |

| Reactant Ratio (Alkylating Agent:Aldehyde) | 1:1 to 1.5:1 | google.com |

| Temperature | Reflux | chemicalbook.com |

| Reaction Time | ~4 hours | chemicalbook.com |

By systematically adjusting these parameters, an optimal balance between reaction rate, yield, and purity can be achieved. scielo.brechemcom.com

Purification and Isolation Techniques in Advanced Organic Synthesis

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

A typical work-up procedure involves evaporating the solvent, followed by the addition of water to precipitate the crude product. chemicalbook.com The crude solid can then be isolated by filtration. Further purification can be achieved by several advanced techniques:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent mixture, such as ethanol (B145695) and water, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. chemicalbook.com

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent) is used to separate the components based on their different polarities and affinities for the stationary phase. mdpi.com

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for separating it from non-volatile impurities. chemicalbook.comgoogle.com

Intermediate Salt Formation: An alternative strategy involves purifying the precursor. Crude 2-hydroxy-5-methoxybenzaldehyde can be reacted with a metal hydroxide to form a metal salt. google.com This salt can be selectively precipitated and filtered from the reaction mixture, thereby separating it from impurities. google.com The purified salt can then be used in the subsequent methoxymethylation step. Filtration temperatures can be optimized (e.g., 0°C to 10°C) to minimize product loss. google.com

The choice of purification method depends on the physical properties of the final compound and the nature of the impurities present.

Computational Predictions of Synthetic Pathways

The incorporation of Artificial Intelligence (AI) and Machine Learning (ML) into Computer-Assisted Synthesis Planning (CASP) has marked a significant evolution in organic chemistry. iscientific.org These advanced algorithms analyze vast reaction databases to propose and evaluate synthetic routes with enhanced accuracy and efficiency. iscientific.orgnih.gov For a molecule such as 5-Methoxy-2-(methoxymethoxy)benzaldehyde, computational tools can deconstruct the target, suggest optimal reaction steps, and even predict the feasibility of each transformation.

Retrosynthetic analysis and algorithm-assisted route design

For 5-Methoxy-2-(methoxymethoxy)benzaldehyde, a computational retrosynthesis program would likely identify several key disconnections. The primary disconnection points would be the C-C bond formation to introduce the aldehyde group and the C-O bonds of the methoxy (B1213986) and methoxymethyl (MOM) ether groups.

Key Algorithmic Approaches:

Rule-based systems: Early CASP tools relied on expert-coded rules representing known chemical transformations. acs.org Platforms like SYNTHIA™ use this approach to assemble routes based on proven reactions.

Machine learning models: More recent tools utilize neural networks trained on millions of reactions from databases like Reaxys and the USPTO patent database. chemcopilot.comacs.orgnih.gov These models can identify novel or less obvious disconnections, moving beyond human bias. chemcopilot.com

Hybrid approaches: Some argue that combining AI-driven data analysis with expert chemical knowledge provides the most robust and practical solutions, overcoming limitations of purely data-based methods which can be affected by incomplete or biased data. chemistryviews.org

Potential Retrosynthetic Routes Identified by Algorithms:

| Disconnection Strategy | Precursors | Forward Reaction | Relevant Software |

| Formylation of Phenolic Ether | 2-methoxy-4-(methoxymethoxy)phenol | Vilsmeier-Haack or Duff reaction | AiZynthFinder, IBM RXN wikipedia.org |

| Oxidation of Benzyl (B1604629) Alcohol | (5-Methoxy-2-(methoxymethoxy)phenyl)methanol | PCC or Swern oxidation | ASKCOS wikipedia.org |

| Protection of Phenol | 5-methoxy-2-hydroxybenzaldehyde | Reaction with MOMCl | ChemAIRS wikipedia.org |

This table is generated based on established chemical principles and the described capabilities of computational tools.

Functional group interconversion (FGI) strategies

Functional Group Interconversion (FGI) is a critical component of synthesis planning, involving the conversion of one functional group into another. numberanalytics.com Computational tools can suggest various FGI strategies by mining databases for analogous transformations. numberanalytics.com This allows for greater flexibility in a synthetic plan, enabling a chemist to navigate around reactive intermediates or utilize more accessible starting materials. youtube.com

For 5-Methoxy-2-(methoxymethoxy)benzaldehyde, an algorithm might propose the following FGIs:

Formation of the Aldehyde Group: Instead of direct formylation, a plan could involve the oxidation of a methyl group on the aromatic ring or the reduction of a carboxylic acid or ester.

Installation of the Methoxy Group: An FGI approach could involve the conversion of a nitro group to an amine, followed by diazotization and reaction with methanol, or a nucleophilic aromatic substitution on a suitably activated precursor.

Computational software can analyze the electronic and steric environment of the molecule to predict the most favorable FGI pathway, considering the directing effects of existing substituents on the aromatic ring. youtube.com

Machine learning models for reaction feasibility scoring

A significant advancement in CASP is the use of machine learning (ML) models to score the feasibility of proposed reactions. beilstein-journals.org Trained on vast datasets of successful and failed reactions, these models can predict the likelihood that a given transformation will succeed under specified conditions. acs.orgnih.gov

For each step in a proposed synthesis of 5-Methoxy-2-(methoxymethoxy)benzaldehyde, an ML model could provide a "feasibility score" or predict the reaction yield. beilstein-journals.org This scoring is based on learned patterns that correlate molecular structures of reactants, reagents, and solvents with reaction outcomes. nih.govacs.org

How ML Models Work:

Data Training: Models are trained on millions of reactions from sources like the Reaxys and USPTO databases. acs.orgnih.gov

Feature Extraction: The model learns to represent molecules and reactions as numerical vectors, capturing their structural and electronic features.

Prediction: Using these representations, a neural network can predict outcomes for new, unseen reactions. Some models achieve high accuracy, with top-10 prediction accuracies for reaction conditions reaching over 80-90% in some cases. nih.govacs.org

This predictive capability allows chemists to prioritize synthetic routes that have a higher computational probability of success, thereby saving significant time and resources by avoiding less viable experimental paths. acs.orgsemanticscholar.org The integration of these models with robotic platforms even opens the door for fully automated synthesis. nih.gov

Chemical Reactivity and Derivatization of 5 Methoxy 2 Methoxymethoxy Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is an electrophilic center, susceptible to a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

The carbonyl carbon of an aldehyde is sp² hybridized and forms a polar double bond with the more electronegative oxygen atom. libretexts.org This polarity results in a partial positive charge on the carbon, making it an electrophile and susceptible to attack by nucleophiles. libretexts.orglibretexts.org In a nucleophilic addition reaction, the nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.orglibretexts.org

The reactivity of the aldehyde in 5-Methoxy-2-(methoxymethoxy)benzaldehyde is influenced by the electronic effects of its substituents on the benzene (B151609) ring. Both the methoxy (B1213986) (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups are generally considered electron-donating groups. vaia.comaskfilo.com These groups can increase the electron density on the carbonyl carbon, which can make it slightly less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-withdrawing groups. libretexts.orgaskfilo.comdoubtnut.com Aromatic rings themselves can also act as electron-donating groups through resonance, further reducing the electrophilicity of the carbonyl group compared to aliphatic aldehydes. libretexts.orglibretexts.org

Table 1: Factors Influencing Nucleophilic Addition Reactivity

| Factor | Effect on Carbonyl Carbon | Influence on Reactivity | Application to 5-Methoxy-2-(methoxymethoxy)benzaldehyde |

| Electron-Donating Groups | Increase electron density (less positive) | Decrease reactivity towards nucleophiles | The -OCH₃ and -OCH₂OCH₃ groups decrease reactivity. vaia.comaskfilo.com |

| Electron-Withdrawing Groups | Decrease electron density (more positive) | Increase reactivity towards nucleophiles | Not applicable to this compound. doubtnut.com |

| Steric Hindrance | Increased crowding around the carbonyl | Decrease reactivity | The ortho -OCH₂OCH₃ group may provide some steric hindrance. |

| Aromatic Ring | Electron donation via resonance | Decrease reactivity compared to aliphatic aldehydes | The benzene ring reduces reactivity. libretexts.orglibretexts.org |

Aldehydes readily undergo condensation reactions with ketones in the presence of an acid or base catalyst to form α,β-unsaturated ketones. A prominent example is the Claisen-Schmidt condensation, which is widely used to synthesize chalcones. rasayanjournal.co.inrsc.org In this reaction, 5-Methoxy-2-(methoxymethoxy)benzaldehyde would react with an acetophenone (B1666503) derivative.

The reaction mechanism, typically base-catalyzed, begins with the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form a resonance-stabilized enolate ion. wpmucdn.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Methoxy-2-(methoxymethoxy)benzaldehyde. wpmucdn.com The resulting aldol (B89426) addition product subsequently undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). wpmucdn.com Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. nih.gov The use of base catalysts like NaOH and KOH in Claisen-Schmidt condensations is common, often resulting in high yields. rasayanjournal.co.inresearchgate.net

Table 2: Overview of Claisen-Schmidt Condensation for Chalcone Synthesis

| Step | Description | Catalyst Role |

| 1. Enolate Formation | A base removes an α-proton from the ketone. | Base (e.g., NaOH, KOH) acts as a proton acceptor. rasayanjournal.co.inwpmucdn.com |

| 2. Nucleophilic Attack | The enolate ion attacks the aldehyde's carbonyl carbon. | N/A |

| 3. Aldol Addition | An intermediate alkoxide is formed and then protonated. | N/A |

| 4. Dehydration | The aldol product eliminates a water molecule. | This step is often spontaneous or promoted by heat/catalyst. |

| Product | Formation of an α,β-unsaturated ketone (Chalcone). | The catalyst is regenerated. |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. A common and effective reagent for this transformation is the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), which typically provides good yields at room temperature. libretexts.org Another method is the Tollens' test, where an aldehyde is treated with Tollens' reagent (a solution of silver(I) ions in dilute ammonia). libretexts.org In this reaction, the aldehyde is oxidized to a carboxylate anion, and the silver(I) ions are reduced to metallic silver, forming a characteristic "silver mirror" on the reaction vessel. libretexts.org The oxidation mechanism often involves the initial nucleophilic addition of water to the aldehyde, forming a gem-diol hydrate, which is then oxidized. libretexts.org

Reduction: Aldehydes can be easily reduced to primary alcohols. A standard and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). wikipedia.org The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the primary alcohol. This method is highly efficient for converting 5-Methoxy-2-(methoxymethoxy)benzaldehyde into the corresponding 5-Methoxy-2-(methoxymethoxy)benzyl alcohol.

Aldehydes can undergo autoxidation, a slow oxidation process that occurs in the presence of atmospheric oxygen. youtube.com This reaction proceeds through a free-radical chain mechanism and can convert the aldehyde into a carboxylic acid. researchgate.net

The autoxidation process is generally understood to occur via the following steps:

Initiation: A radical initiator abstracts the aldehydic hydrogen atom from the aldehyde (R-CHO), forming an acyl radical (R-C•=O). researchgate.net

Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acylperoxy radical (R-C(=O)OO•). researchgate.net This acylperoxy radical can then abstract a hydrogen atom from another aldehyde molecule to form a peroxy acid (R-C(=O)OOH) and a new acyl radical, thus propagating the chain reaction. researchgate.net

Termination/Further Reaction: The formed peroxy acid can then react with another molecule of the aldehyde in a Baeyer-Villiger-type reaction. This results in the formation of two molecules of the corresponding carboxylic acid. researchgate.net

This process explains why aldehydes are often found to contain carboxylic acid impurities after prolonged storage and exposure to air. researchgate.netrsc.org The reaction can be accelerated by light or the presence of radical initiators. youtube.com

Aromatic Ring Functionalization

The benzene ring of 5-Methoxy-2-(methoxymethoxy)benzaldehyde is activated towards electrophilic substitution due to the presence of two electron-donating ether groups. This allows for the introduction of various functional groups, which can then serve as handles for further molecular elaboration.

Electrophilic Aromatic Substitution Reactions

The methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups are strong activating groups and are ortho-, para-directing. msu.edu The aldehyde group (-CHO) is a deactivating group and is meta-directing. The combined influence of these groups directs incoming electrophiles to specific positions on the aromatic ring.

The -O(MOM) group at C2 directs to C3 (ortho).

The -OCH₃ group at C5 directs to C4 and C6 (both ortho).

The -CHO group at C1 directs to C3 and C5 (meta).

The concerted effect strongly favors substitution at positions 4 and 6, which are activated by the potent methoxy group, and position 3, which is activated by the O-MOM group and directed by the aldehyde. The outcome of reactions such as halogenation, nitration, or Friedel-Crafts alkylation will depend on the specific reagents and conditions, which must be tailored to the reactivity of the substituted ring. msu.edumasterorganicchemistry.com For instance, the bromination of a similar compound, methoxybenzene, proceeds rapidly to give primarily the para-substituted product. msu.edu

Palladium-Catalyzed Coupling Reactions of Substituted Benzaldehydes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net While the benzaldehyde itself is not a typical substrate for these reactions, its derivatives, particularly halogenated ones, are excellent coupling partners. researchgate.net

Following electrophilic aromatic substitution to install a halide (e.g., Br, I) onto the aromatic ring of 5-Methoxy-2-(methoxymethoxy)benzaldehyde, the resulting aryl halide can participate in a variety of palladium-catalyzed transformations. nih.gov

Common Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling : Reaction of the aryl halide with a boronic acid to form a biaryl structure.

Heck Reaction : Coupling of the aryl halide with an alkene.

Sonogashira Coupling : Reaction of the aryl halide with a terminal alkyne.

Buchwald-Hartwig Amination : Formation of a C-N bond by reacting the aryl halide with an amine.

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by steps such as transmetallation or migratory insertion, and concludes with reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov

Formation of Advanced Molecular Scaffolds and Libraries

The functional groups of 5-Methoxy-2-(methoxymethoxy)benzaldehyde provide multiple points for modification, making it a valuable starting material for the synthesis of diverse chemical libraries and complex molecular scaffolds. nih.gov

Design and Synthesis of Novel Derivatives

The design of novel derivatives often targets the creation of compound libraries for screening in areas like medicinal chemistry. semanticscholar.orgmdpi.com The synthetic strategy typically involves leveraging the existing functional groups of the parent molecule.

Aldehyde Group Modifications : The aldehyde is a versatile functional group that can undergo numerous transformations. For example, condensation with hydrazines or substituted amines can yield hydrazones and imines, respectively, which are common precursors for heterocyclic compounds. semanticscholar.orgresearchgate.net

Aromatic Ring Modifications : As discussed, the aromatic ring can be functionalized via electrophilic substitution and subsequent palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, systematically altering the steric and electronic properties of the molecule.

Phenolic Hydroxyl Modifications : After the deprotection of the MOM ether, the resulting free hydroxyl group can be alkylated or acylated to introduce further diversity. researchgate.net

Exploration of Structure-Reactivity Relationships in New Derivatives of 5-Methoxy-2-(methoxymethoxy)benzaldehyde

The strategic derivatization of 5-Methoxy-2-(methoxymethoxy)benzaldehyde serves as a foundational step in the exploration of structure-reactivity relationships. By systematically modifying the core structure and evaluating the resultant changes in chemical or biological activity, researchers can elucidate the key molecular features governing the compound's behavior. This understanding is pivotal for the rational design of new molecules with tailored properties.

A notable example of such exploration involves the synthesis of novel methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans. While this research utilized the closely related starting material, 2-ethoxymethoxy-5-methoxy-benzaldehyde, the principles of the synthetic pathway and the subsequent structure-activity relationship (SAR) analysis are directly applicable to derivatives originating from 5-Methoxy-2-(methoxymethoxy)benzaldehyde due to the analogous function of the methoxymethoxy protecting group.

In this synthetic approach, the aldehyde group of the benzaldehyde derivative is the key site of reactivity. It undergoes a reaction with a sulfur ylide, generated in situ from the deprotonation of a benzylsulfonium salt, to form a trans-diaryloxirane. This epoxide intermediate is then subjected to a regio- and stereoselective nucleophilic oxiranyl ring-opening reaction with various aryl boronic acids, followed by an intramolecular cyclization to yield the desired 2,3-diaryl-2,3-dihydrobenzofuran scaffold.

The investigation into the structure-reactivity relationship of these newly synthesized dihydrobenzofuran derivatives focused on their anti-inflammatory properties. By introducing different substituents on the aryl rings and observing the impact on biological activity, specific structural determinants for efficacy were identified. For instance, the presence and position of methoxy groups on the benzofuran (B130515) ring system were found to be critical for the observed anti-inflammatory effects.

The table below summarizes the key derivatives synthesized and the general findings of the structure-reactivity analysis.

| Starting Material Analogue | Key Intermediate | Final Derivative Class | Investigated Activity | Key SAR Finding |

| 2-Ethoxymethoxy-5-methoxy-benzaldehyde | trans 2,3-Diaryloxiranes | 2,3-Diaryl-2,3-dihydrobenzofurans | Anti-inflammatory | The stereochemistry and substitution pattern on the diaryl moieties significantly influence the inhibition of inflammatory pathways. |

This line of research underscores the utility of 5-Methoxy-2-(methoxymethoxy)benzaldehyde as a versatile scaffold. The aldehyde functionality provides a reactive handle for the construction of more complex molecular architectures, while the methoxy and protected hydroxyl groups can be systematically varied to probe their influence on the molecule's interaction with biological targets. The insights gained from such SAR studies are invaluable for the future development of potent and selective therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed structural information can be ascertained.

Proton Nuclear Magnetic Resonance (¹H NMR) chemical shift analysis

For instance, in 2-methoxybenzaldehyde (B41997), the aldehydic proton appears as a singlet at approximately 10.45 ppm. The aromatic protons exhibit signals between 6.9 and 7.9 ppm, with their specific shifts and coupling patterns dictated by the positions of the methoxy (B1213986) and aldehyde groups. The methoxy protons typically resonate as a singlet around 3.9 ppm.

Based on these reference points, the expected ¹H NMR chemical shifts for 5-Methoxy-2-(methoxymethoxy)benzaldehyde are projected in the following table. The methoxy and methoxymethoxy groups, along with the aldehyde function, will influence the electronic environment of the aromatic protons, leading to a distinct pattern of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methoxy-2-(methoxymethoxy)benzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.4 | Singlet |

| Aromatic (H-3) | ~7.3-7.5 | Doublet |

| Aromatic (H-4) | ~7.0-7.2 | Doublet of doublets |

| Aromatic (H-6) | ~7.6-7.8 | Doublet |

| Methoxymethoxy (-OCH₂O-) | ~5.2 | Singlet |

| Methoxymethoxy (-OCH₃) | ~3.5 | Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) chemical shift analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Drawing from data for related structures, such as 2-methoxybenzaldehyde where the aldehydic carbon appears at approximately 189.4 ppm and the aromatic carbons resonate between 111 and 162 ppm, a predicted ¹³C NMR spectrum for 5-Methoxy-2-(methoxymethoxy)benzaldehyde can be constructed. The carbon of the methoxy group in 2-methoxybenzaldehyde is typically found around 55.3 ppm.

The introduction of the methoxymethoxy group at the 2-position and the methoxy group at the 5-position will significantly influence the chemical shifts of the aromatic carbons due to their electronic effects. The expected ¹³C NMR chemical shifts are detailed in the table below.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methoxy-2-(methoxymethoxy)benzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~190 |

| Aromatic (C-1) | ~125 |

| Aromatic (C-2) | ~158 |

| Aromatic (C-3) | ~115 |

| Aromatic (C-4) | ~125 |

| Aromatic (C-5) | ~155 |

| Aromatic (C-6) | ~110 |

| Methoxymethoxy (-OCH₂O-) | ~95 |

| Methoxymethoxy (-OCH₃) | ~56 |

| Methoxy (-OCH₃) | ~56 |

Two-dimensional NMR techniques for connectivity elucidation

While direct experimental 2D NMR data for 5-Methoxy-2-(methoxymethoxy)benzaldehyde is not currently documented in publicly accessible literature, the application of such techniques would be invaluable for unambiguous structural confirmation. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct one-bond and longer-range carbon-proton correlations, respectively. These correlations would definitively link the proton signals to their corresponding carbon atoms, confirming the substitution pattern and the connectivity of the methoxy and methoxymethoxy groups to the benzaldehyde (B42025) core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby confirming the molecular weight and providing clues about the structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like 5-Methoxy-2-(methoxymethoxy)benzaldehyde. In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. For 5-Methoxy-2-(methoxymethoxy)benzaldehyde (C₁₀H₁₂O₄, Molecular Weight: 196.19 g/mol ), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 197.19.

Further fragmentation in the mass spectrometer (MS/MS) would likely involve the loss of the methoxymethoxy group or the methoxy group. The loss of the entire methoxymethoxy group (-OCH₂OCH₃) would result in a fragment ion with a loss of 75 Da. The loss of a methoxy radical (•OCH₃) would lead to a fragment with a loss of 31 Da. These characteristic losses would provide strong evidence for the presence of these functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like 5-Methoxy-2-(methoxymethoxy)benzaldehyde and for obtaining detailed fragmentation patterns upon electron ionization (EI).

The electron ionization mass spectrum of benzaldehydes is often characterized by a prominent molecular ion peak (M⁺•). A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom to form a stable benzoyl cation ([M-H]⁺). Another characteristic fragmentation is the loss of the formyl group (-CHO), resulting in an [M-29]⁺ peak.

For 5-Methoxy-2-(methoxymethoxy)benzaldehyde, the molecular ion peak would be observed at an m/z of 196. Key fragmentation pathways would likely include:

Loss of a methoxy radical from the methoxymethoxy group: [M - 31]⁺

Loss of the entire methoxymethoxy group: [M - 75]⁺

Loss of the formyl group: [M - 29]⁺

Loss of a methyl group from the methoxy group: [M - 15]⁺

The analysis of these fragment ions allows for the confident identification and structural confirmation of the compound.

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Methoxy-2-(methoxymethoxy)benzaldehyde, the FT-IR spectrum is expected to show a series of characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the aldehyde group, the methoxy group, and the methoxymethoxy protecting group.

Based on data from analogous compounds such as various methoxybenzaldehyde and hydroxybenzaldehyde derivatives, the principal vibrational modes can be predicted. nih.govchemicalbook.com The spectrum would be characterized by distinct stretching and bending vibrations.

Expected FT-IR Vibrational Bands for 5-Methoxy-2-(methoxymethoxy)benzaldehyde:

| Wavenumber Range (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| ~2950-2850 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups. |

| ~2850-2700 | Aldehyde C-H Stretch | A characteristic, and often split, C-H stretching peak for the aldehyde group (-CHO). ias.ac.inias.ac.in |

| ~1700-1680 | C=O Stretch (Carbonyl) | A strong, sharp absorption band due to the stretching of the aldehyde carbonyl group. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes. uomustansiriyah.edu.iq |

| ~1600-1450 | Aromatic C=C Stretch | A series of bands corresponding to the in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| ~1250-1000 | C-O Stretch | Asymmetric and symmetric stretching vibrations from the ether linkages in the methoxy and methoxymethoxy groups. uomustansiriyah.edu.iq |

| ~900-700 | Aromatic C-H Bend | Out-of-plane bending (wagging) vibrations of the C-H bonds on the substituted benzene ring. |

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of laser light, and its selection rules favor vibrations that cause a change in molecular polarizability. For molecules with a center of symmetry, some vibrations may be active in Raman but not in IR, and vice versa. While 5-Methoxy-2-(methoxymethoxy)benzaldehyde is not centrosymmetric, the relative intensities of bands can differ significantly between the two techniques.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are typically strong. researchgate.netresearchgate.net The C=O stretch is also observable, though often weaker than in the IR spectrum. researchgate.net Vibrations of the C-O and C-C single bonds are also readily detected. The FT-Raman technique is particularly useful for studying bulk samples and is less sensitive to water interference than FT-IR. soton.ac.uk

Expected FT-Raman Vibrational Bands for 5-Methoxy-2-(methoxymethoxy)benzaldehyde:

| Wavenumber Range (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring. |

| ~2950-2850 | Aliphatic C-H Stretch | C-H stretching from the methoxy and methoxymethoxy groups. |

| ~1700-1680 | C=O Stretch (Carbonyl) | Aldehyde carbonyl stretching vibration. researchgate.net |

| ~1600 | Aromatic C=C Stretch | A very strong band characteristic of the benzene ring stretching. researchgate.net |

| ~1250-1150 | C-O-C Stretch | Ether bond vibrations. |

| ~850-800 | Ring Breathing Mode | A symmetric vibration of the substituted benzene ring. |

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational dynamics of molecules, particularly those containing hydrogen. encyclopedia.pub Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational modes are, in principle, observable. encyclopedia.pub The intensity of an INS peak is proportional to the neutron scattering cross-section of the atoms involved and their mean square vibrational amplitudes. irdg.org Since hydrogen has a very large incoherent scattering cross-section, INS is exceptionally sensitive to its motions. encyclopedia.pubirdg.org

This makes INS ideal for studying low-energy vibrational modes such as the torsional (rotational) motions of methyl (-CH₃) groups, which are often difficult to observe with IR or Raman spectroscopy. mdpi.comresearchgate.net For 5-Methoxy-2-(methoxymethoxy)benzaldehyde, INS could provide detailed information on the rotational dynamics and potential energy barriers of both the methoxy and the methoxymethoxy groups. ornl.gov These low-frequency modes are sensitive to the local crystalline environment and intermolecular interactions, offering insights into the solid-state dynamics of the molecule. researchgate.net

The stretching vibrations of the carbonyl (C=O) and aldehydic C-H bonds are particularly diagnostic for benzaldehyde derivatives. The position of the C=O stretching band, typically around 1700 cm⁻¹, is sensitive to the electronic environment. In 5-Methoxy-2-(methoxymethoxy)benzaldehyde, the electron-donating nature of the ether groups on the ring can influence the C=O bond order through resonance, affecting its vibrational frequency. uomustansiriyah.edu.iq Furthermore, intermolecular interactions, such as C–H···O hydrogen bonds in the solid state, can cause a shift to lower wavenumbers. researchgate.net

The aldehydic C-H stretching region (typically 2850-2700 cm⁻¹) often presents as a doublet. ias.ac.inias.ac.in This splitting is commonly attributed to Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending deformation mode. ias.ac.in The precise frequencies and separation of these peaks can be influenced by the molecular conformation and local environment. researchgate.net

Theoretical and Computational Studies of 5 Methoxy 2 Methoxymethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 5-Methoxy-2-(methoxymethoxy)benzaldehyde, DFT calculations would provide fundamental insights into its chemical behavior and physical properties.

Geometry Optimization and Equilibrium Structure Prediction

A foundational step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as its equilibrium geometry. Using DFT methods, typically with a basis set like B3LYP/6-311++G(d,p), researchers can perform geometry optimization. This process calculates the potential energy of the molecule for various atomic arrangements and identifies the configuration with the minimum energy.

For 5-Methoxy-2-(methoxymethoxy)benzaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the ground state. The results would be presented in a table comparing key optimized geometrical parameters.

Interactive Data Table: Predicted Optimized Geometrical Parameters (Hypothetical) This table is a representation of the type of data that would be generated from DFT calculations. No experimental or calculated data for this specific molecule is currently available.

| Parameter | Predicted Value |

|---|---|

| C1-C2 Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| O-CH2 Bond Length (Å) | Data not available |

| C-C-O Bond Angle (°) | Data not available |

| C-O-CH2-O Dihedral Angle (°) | Data not available |

Vibrational Frequency Analysis and Spectral Prediction (IR, Raman, INS)

Once the optimized geometry is found, a vibrational frequency analysis can be performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy, as well as the features in Inelastic Neutron Scattering (INS) spectra. Each calculated frequency is associated with a specific atomic motion, such as stretching, bending, or twisting of bonds. This allows for a confident assignment of the experimentally observed spectral bands.

Interactive Data Table: Predicted Vibrational Frequencies (Hypothetical) This table illustrates the expected output from a vibrational frequency analysis. No specific data for this molecule has been published.

| Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| ν(C=O) | Data not available | Carbonyl stretch |

| ν(C-H) aromatic | Data not available | Aromatic C-H stretch |

| ν(O-CH3) | Data not available | Methoxy (B1213986) O-CH3 stretch |

| τ(CHO) | Data not available | Aldehyde torsion |

Torsional Potential Energy Barriers and Conformational Analysis

The presence of rotatable single bonds, such as the C-O bonds of the methoxy and methoxymethoxy groups, allows for the existence of different conformers (rotational isomers). A torsional potential energy scan can be calculated to determine the energy barriers to rotation around these bonds. This analysis helps to identify the most stable conformers and understand the molecule's flexibility. For related methoxybenzaldehydes, studies have shown that crystal packing and intermolecular interactions can significantly influence these torsional barriers.

Intermolecular Contributions to Molecular Dynamics

In the solid state, the behavior of a molecule is influenced by its neighbors. Periodic DFT calculations, which account for the crystalline lattice, can be used to model these intermolecular interactions, such as C-H···O hydrogen bonds. Research on similar molecules has indicated that the intermolecular contribution to the potential energy barrier for methyl group rotation can be substantial, sometimes accounting for up to a third of the total barrier height.

Comparison of Calculated and Experimental Spectroscopic Data

A critical aspect of computational studies is the validation of the theoretical model against experimental data. The calculated IR and Raman spectra would be compared with experimentally recorded spectra. A high degree of agreement between the predicted and observed peak positions and intensities would confirm the accuracy of the computational method and the structural model. However, without experimental data for 5-Methoxy-2-(methoxymethoxy)benzaldehyde, this comparative analysis remains purely hypothetical.

Mechanistic Computational Studies

Computational studies are invaluable for mapping out the detailed mechanisms of chemical reactions, providing information on transient species like transition states and intermediates that are difficult or impossible to observe experimentally.

Elucidation of Reaction Pathways and Transition States

To understand how 5-Methoxy-2-(methoxymethoxy)benzaldehyde participates in chemical reactions, computational chemists would model the reaction pathways. This involves identifying the lowest energy route from reactants to products. A key part of this process is locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy of the reaction. rsc.org

For example, in reactions involving the aldehyde group, such as nucleophilic addition, computational models can precisely map the approach of the nucleophile to the carbonyl carbon. Methods like DFT are used to calculate the geometries and energies of the reactants, products, and the transition state connecting them. dntb.gov.ua This allows for the determination of reaction barriers, which are crucial for predicting reaction rates. dntb.gov.ua

Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more intermediates—species that are local minima on the potential energy surface, existing for a finite lifetime between the reactant and product states. dntb.gov.ua For reactions of 5-Methoxy-2-(methoxymethoxy)benzaldehyde, such as its use in multi-step organic syntheses, computational methods can be used to predict the structure and stability of these intermediates.

In a nucleophilic aromatic substitution (SNAr) reaction, for instance, the formation of a negatively charged Meisenheimer complex as an intermediate is a key step. dntb.gov.ua Computational studies on similar aromatic systems have successfully modeled the geometry, stability, and electronic structure of these intermediates, confirming their role in the reaction mechanism. dntb.gov.ua

Kinetics and Thermodynamics of Transformations

Beyond mapping the reaction pathway, computational studies can provide quantitative data on the kinetics and thermodynamics of a transformation.

Kinetics: The energy difference between the reactants and the transition state provides the activation energy (Ea), which is the primary factor controlling the reaction rate. Using transition state theory, this energy barrier can be used to calculate theoretical rate constants.

Computational studies on the reactions of related aromatic ethers and aldehydes have shown that the decomposition of an intermediate can be the rate-determining step and that the presence of a catalyst can significantly lower the activation barrier, thereby altering the reaction kinetics. dntb.gov.ua Such calculations would be essential for optimizing reaction conditions for transformations involving 5-Methoxy-2-(methoxymethoxy)benzaldehyde.

Molecular Dynamics and Simulation Techniques

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing detailed insights into their structural dynamics, conformational preferences, and interactions with their environment. For a molecule like 5-Methoxy-2-(methoxymethoxy)benzaldehyde, MD simulations can elucidate the flexibility of the methoxymethoxy and aldehyde groups, the nature of intramolecular interactions, and the influence of solvents on its conformational landscape.

The application of MD simulations to substituted benzaldehydes has been instrumental in understanding their dynamic properties. mdpi.comnih.gov For instance, studies on related methoxy-substituted benzaldehydes have utilized MD simulations to explore vibrational dynamics and the influence of crystal packing on molecular conformation. mdpi.comnih.gov These simulations typically employ classical force fields, which are collections of parameters that define the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for the accuracy of the simulation, with common choices for organic molecules including AMBER, CHARMM, and OPLS.

A typical MD simulation protocol for 5-Methoxy-2-(methoxymethoxy)benzaldehyde would involve the following steps:

System Setup: The initial 3D coordinates of the molecule are generated and placed in a simulation box, which is then filled with a chosen solvent, such as water, to mimic physiological or experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any unfavorable steric clashes or geometric distortions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to relax around the solute.

Production Run: Following equilibration, the production simulation is run for a specified length of time, during which the trajectories of all atoms are saved for subsequent analysis.

From the resulting trajectories, a wealth of information can be extracted. For 5-Methoxy-2-(methoxymethoxy)benzaldehyde, key analyses would include the study of dihedral angle distributions for the methoxymethoxy group to understand its rotational freedom and preferred orientations relative to the benzene (B151609) ring. Radial distribution functions can be calculated to characterize the solvation shell around the molecule and identify specific solute-solvent interactions. researchgate.net Furthermore, MD simulations can be used to compute thermodynamic properties such as the free energy of solvation. nih.gov

The table below illustrates the types of data that can be generated from MD simulations for a molecule like 5-Methoxy-2-(methoxymethoxy)benzaldehyde in an aqueous environment.

| Simulation Parameter/Analysis | Description | Example Value/Observation |

| Force Field | Set of parameters describing the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Simulation Time | Duration of the production molecular dynamics run. | 100 nanoseconds |

| Solvent | The medium in which the molecule is simulated. | TIP3P Water Model |

| Temperature | The temperature at which the simulation is conducted. | 300 K |

| Pressure | The pressure at which the simulation is conducted. | 1 atm |

| Dihedral Angle Analysis (C-O-C-O) | To determine the conformational preferences of the methoxymethoxy group. | Predominantly gauche and anti conformations |

| Radial Distribution Function g(r) of water around carbonyl oxygen | Provides information on the structure of water molecules around the aldehyde group. | A sharp first peak indicating a well-defined first solvation shell. |

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (Methodological Aspects)

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. archivepp.com A QSAR model is developed by correlating the variation in biological activity across a series of compounds with changes in their molecular descriptors. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

The general workflow for developing a QSAR model for a series of benzaldehyde (B42025) derivatives would involve:

Data Set Selection: A dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. This set is typically divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. This can be done using various software packages that compute properties derived from the 2D or 3D structure of the molecules.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com A statistically robust and predictive model can then be used to estimate the activity of new, untested compounds. nih.gov

For a series of substituted benzaldehydes, relevant descriptors might include:

| Descriptor Class | Specific Descriptor Example | Description |

| Electronic | Hammett constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the hydrophobicity of the molecule. |

| Topological | Wiener Index | A topological index that reflects the branching of the molecular skeleton. |

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods. mdpi.comnih.gov These approaches generate 3D fields around the molecules to represent their steric and electrostatic properties. The variation in these fields is then correlated with biological activity, providing a 3D map that highlights regions where modifications to the molecular structure are likely to enhance activity. mdpi.com For a series of benzaldehyde analogues, a CoMFA or CoMSIA model could provide valuable insights for designing new derivatives with improved biological profiles. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Intermediate in Complex Molecule Synthesis

The unique arrangement of functional groups in 5-Methoxy-2-(methoxymethoxy)benzaldehyde makes it a versatile building block for the synthesis of a range of complex organic molecules, from natural products to diverse heterocyclic systems.

Building block for natural product synthesis

While specific total syntheses employing 5-Methoxy-2-(methoxymethoxy)benzaldehyde are not extensively documented in prominent literature, its structure is representative of a key synthetic strategy used in the synthesis of natural products. Many biologically active natural products contain substituted phenolic moieties, such as the 2-hydroxy-5-methoxybenzoyl scaffold. In a multi-step synthesis, it is often necessary to protect the reactive phenolic hydroxyl group to prevent unwanted side reactions during transformations elsewhere in the molecule.

The methoxymethyl (MOM) ether in 5-Methoxy-2-(methoxymethoxy)benzaldehyde serves this purpose effectively. It is stable to a wide range of non-acidic reagents, allowing for nucleophilic additions to the aldehyde, oxidations, reductions, or coupling reactions to be performed. Once the desired molecular framework is assembled, the MOM group can be cleaved under mild acidic conditions to reveal the free hydroxyl group, completing the synthesis of the natural product or a complex precursor.

Precursor for heterocyclic compounds

Substituted 2-hydroxybenzaldehydes are common precursors for the synthesis of oxygen-containing heterocyclic compounds, most notably benzofurans. wikipedia.org Various synthetic methods, including those involving palladium- and copper-catalyzed reactions, are used to construct the benzofuran (B130515) ring system. researchgate.netacs.org These reactions often involve the condensation of a 2-hydroxybenzaldehyde with an alkyne or another coupling partner.

The use of 5-Methoxy-2-(methoxymethoxy)benzaldehyde as a starting material provides a protected precursor for the synthesis of 7-methoxy-substituted benzofurans. The protection of the hydroxyl group can be advantageous, preventing its interference with certain catalysts or reagents and allowing for a broader scope of reaction conditions. Following the construction of the core heterocyclic structure, the MOM group can be removed to yield the final 7-hydroxy-substituted benzofuran derivative, a scaffold present in various pharmacologically active molecules.

Role in the synthesis of chalcone (B49325) derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503).

5-Methoxy-2-(methoxymethoxy)benzaldehyde is a suitable aldehyde component for this condensation. Reaction with an appropriate acetophenone would yield a chalcone derivative where the ortho-hydroxyl group on one of the aromatic rings is protected by the MOM group. This protected chalcone can be isolated and subsequently deprotected to yield a 2'-hydroxychalcone. The presence of a 2'-hydroxyl group is a key structural feature in many bioactive chalcones and is crucial for their subsequent isomerization to flavanones. The use of the MOM-protected aldehyde allows for controlled synthesis and purification of the chalcone intermediate before revealing the reactive hydroxyl group.

Development of Novel Organic Materials

The functional groups within 5-Methoxy-2-(methoxymethoxy)benzaldehyde also make it a potential precursor for the development of new organic materials, including polymers and functional dyes.

Application in polymer synthesis

Aromatic aldehydes are key monomers in the synthesis of Schiff base polymers, also known as polyazomethines. These polymers are typically prepared through the polycondensation reaction of a dialdehyde with a diamine. tandfonline.comtandfonline.comresearchgate.net The resulting polymers, containing C=N (imine) linkages in their backbone, often exhibit useful thermal stability and have potential applications in electronics and optoelectronics. researchgate.nettandfonline.com

While 5-Methoxy-2-(methoxymethoxy)benzaldehyde is a mono-aldehyde, it can be used to synthesize polymers by reacting it with diamines to form poly(azomethine-ether)s with pendant functional groups. tandfonline.comresearchgate.net The resulting polymer would feature the protected hydroxyl group, which could then be deprotected to introduce reactive hydroxyl sites along the polymer chain. These sites could be used for further modification, cross-linking, or to influence the material's solubility and chelating properties. The related compound 2,5-dimethoxybenzaldehyde is noted for its use in producing specialty polymers for advanced materials. bloomtechz.combloomtechz.com

Potential in functional material design (e.g., dyes, photographic agents)

The structurally related compound, 2,5-dimethoxybenzaldehyde, is a known intermediate in the manufacturing of textile dyes and developing agents for black-and-white and color photography. google.com A common and efficient route for the synthesis of 2,5-dimethoxybenzaldehyde involves the methylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172). chemicalbook.comchemicalbook.com

In this synthetic pathway, 5-Methoxy-2-(methoxymethoxy)benzaldehyde serves as a crucial protected intermediate. The synthesis of complex dye structures or photographic agents may require reaction conditions that are incompatible with a free phenolic hydroxyl group. By starting with 5-Methoxy-2-(methoxymethoxy)benzaldehyde, the aldehyde can undergo the necessary chemical transformations. Subsequently, the MOM protecting group can be removed, and the exposed hydroxyl group can be methylated to yield the final 2,5-dimethoxy-substituted aromatic ring integral to the functional material's properties. google.comshenzhouchem.combloomtechz.com This strategic use of a protecting group is essential for achieving the target molecular structure with high yield and purity.

Enabling Chemical Technologies

5-Methoxy-2-(methoxymethoxy)benzaldehyde is a significant chemical intermediate that facilitates various advanced applications in chemical synthesis and materials science. Its unique structure, featuring a reactive aldehyde group and two distinct methoxy (B1213986) functionalities, one of which is a protective methoxymethyl (MOM) ether, allows for its use as a versatile building block in complex molecular construction. This section explores its role in process optimization, custom synthesis for compound libraries, and the development of essential analytical methods.

Process optimization in fine chemical production

The efficient production of fine chemicals relies heavily on the optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. In syntheses involving intermediates like 5-Methoxy-2-(methoxymethoxy)benzaldehyde, process optimization is critical. Key parameters that are typically adjusted include reaction temperature, molar ratios of reactants, catalyst selection, and reaction time.

For instance, in reactions analogous to the synthesis of benzimidazole derivatives, the molar ratio of the benzaldehyde starting material to other reactants is a crucial factor. researchgate.net Increasing the molar ratio of the benzaldehyde can lead to better selectivity for the desired product. researchgate.net Temperature is another critical variable; elevating the reaction temperature can significantly increase the conversion rate of the starting materials. researchgate.net The monitoring of such reactions is often performed using techniques like thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS) to assess reagent conversion and product selectivity in real-time. researchgate.net

The table below illustrates typical parameters that are subject to optimization in a hypothetical reaction involving a substituted benzaldehyde.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Temperature | Room Temp | 60 °C | 100 °C | Increased conversion with higher temperature. researchgate.net |

| Molar Ratio (Benzaldehyde:Amine) | 1:1 | 2:1 | - | Improved selectivity with higher benzaldehyde ratio. researchgate.net |

| Reaction Time | 60 min | 120 min | - | Monitored to achieve complete conversion. researchgate.net |

| Catalyst | None | Montmorillonite K10 | - | Catalyst can be introduced to improve reaction efficiency. researchgate.net |

Custom synthesis and compound library generation

5-Methoxy-2-(methoxymethoxy)benzaldehyde serves as a valuable building block in custom synthesis and the generation of compound libraries. The methoxymethoxy group acts as a protecting group for the phenolic hydroxyl group, allowing the aldehyde function to react selectively. This protecting group can be removed under specific conditions, revealing the hydroxyl group for subsequent reactions. This versatility is essential in the multi-step synthesis of complex target molecules.

In the field of medicinal chemistry, combinatorial chemistry is a key strategy for discovering new drug candidates by synthesizing a large number of different but structurally related molecules. ijpsr.com Benzaldehyde derivatives are frequently used as foundational scaffolds in these libraries. For example, substituted benzaldehydes are used in the synthesis of diverse N,N-dialkylated tryptamines and benzimidazole-derived carboxamides, which are classes of compounds investigated for their biological activities. nih.govmdpi.com The specific substitution pattern of 5-Methoxy-2-(methoxymethoxy)benzaldehyde makes it a unique precursor for creating novel compounds that are not accessible from more common starting materials. This enables the exploration of new chemical space in the search for bioactive molecules. ijpsr.comresearchgate.net

The generation of a compound library often involves a core scaffold, like a substituted benzaldehyde, which is reacted with a variety of building blocks to produce a collection of related compounds.

| Library Type | Core Scaffold | Example Building Blocks | Resulting Compounds |

| Tryptamines | Substituted Indole | Various Aldehydes (e.g., a 5-Methoxy-benzaldehyde derivative) | Library of novel tryptamine derivatives. nih.gov |

| Benzimidazoles | o-Phenylenediamine | Various Benzaldehydes | Diverse benzimidazole derivatives. mdpi.com |

| Schiff Bases | Substituted Benzaldehyde | Various Aromatic Amines | Azo Schiff bases with potential biological activity. researchgate.net |

Development of analytical methods for chemical synthesis

The synthesis of new chemical entities requires robust analytical methods to confirm the structure and purity of intermediates and final products. For compounds like 5-Methoxy-2-(methoxymethoxy)benzaldehyde and the molecules derived from it, a suite of analytical techniques is employed for characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govresearchgate.net Techniques like tandem mass spectrometry (MS/MS) are particularly useful for differentiating between isomers. nih.govresearchgate.net

The development of these analytical methods is crucial for ensuring the quality and reproducibility of chemical synthesis. They are applied at various stages, from verifying the identity of starting materials to confirming the successful formation of the desired product and assessing its purity.

| Analytical Technique | Information Obtained | Application in Synthesis |

| ¹H and ¹³C NMR | Detailed molecular structure and connectivity. | Structural confirmation of intermediates and final products. nih.gov |

| GC-MS | Molecular weight and fragmentation patterns. | Purity assessment and identification of reaction byproducts. researchgate.net |

| Tandem MS (MS/MS) | Differentiation of isomeric structures. | Characterization of complex mixtures and isomeric products. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Confirmation of chemical transformations (e.g., aldehyde to amine). researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.